Vps34-IN-1

Catalog No.
S548427
CAS No.
M.F
C21H24ClN7O
M. Wt
425.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vps34-IN-1

Product Name

Vps34-IN-1

IUPAC Name

1-[[5-[2-[(2-chloro-4-pyridinyl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol

Molecular Formula

C21H24ClN7O

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28)

InChI Key

AWNXKZVIZARMME-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

VPS34IN1, VPS34 IN1, VPS34-IN1

Canonical SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O

The exact mass of the compound Vps34-IN-1 is 425.17309 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vps34-IN-1 is a highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34, demonstrating an in vitro IC50 of ~25 nM [1]. Unlike broad-spectrum lipid kinase inhibitors, Vps34-IN-1 provides precise pharmacological control over PtdIns(3)P production at endosomal membranes without disrupting Class I or Class II PI3K signaling [1]. Its established role as a validated chemical probe makes it a highly specific procurement choice for researchers investigating autophagy, vesicular trafficking, and SGK3-dependent pathways, offering high purity and reproducible solubility in standard assay formulations.

Using legacy pan-PI3K inhibitors such as 3-methyladenine (3-MA), wortmannin, or LY294002 to study Vps34-mediated autophagy introduces severe off-target confounding effects. These generic substitutes indiscriminately block Class I PI3Ks (p110α/β/γ/δ), disrupting fundamental Akt/mTOR survival signaling and obscuring the specific role of the Vps34-Vps15 complex [1]. Furthermore, broad-spectrum inhibitors fail to provide the rapid, distinct suppression of SGK3 phosphorylation required for modern biomarker-driven assays [1]. Procuring a highly selective probe like Vps34-IN-1 ensures that observed phenotypes—such as the dispersal of PtdIns(3)P-binding probes from endosomes—are exclusively attributable to Class III PI3K inhibition, eliminating the need for complex deconvolution of off-target toxicity.

Absolute Class III Over Class I/II PI3K Selectivity

Unlike legacy pan-PI3K inhibitors such as wortmannin or LY294002, which indiscriminately block multiple lipid kinases, Vps34-IN-1 demonstrates exceptional specificity for Class III PI3K. In comprehensive profiling, Vps34-IN-1 inhibited the Vps34-Vps15 complex with an IC50 of ~25 nM, while showing no significant inhibition against 25 other lipid kinases—including all Class I (p110α/β/γ/δ) and Class II (PI3KC2α/β/γ) isoforms—or 340 protein kinases [1]. This strict selectivity prevents the confounding disruption of Akt signaling typically seen with broader inhibitors.

Evidence DimensionLipid Kinase Selectivity
Target Compound DataIC50 ~25 nM for Vps34; >10 μM for Class I/II PI3Ks
Comparator Or BaselinePan-PI3K inhibitors (e.g., Wortmannin) (Broad inhibition across Class I, II, and III)
Quantified Difference>400-fold selectivity for Vps34 over other PI3K classes
ConditionsIn vitro lipid kinase profiling assays

Allows researchers to isolate Vps34-dependent vesicular trafficking and autophagy from general PI3K-mediated survival pathways, ensuring high-confidence assay results.

Rapid and Specific SGK3 Biomarker Readout

Vps34-IN-1 provides a distinct, quantifiable biomarker readout by rapidly suppressing SGK3 activation, which relies on endosomal PtdIns(3)P. Administration of Vps34-IN-1 induces a 50–60% loss of SGK3 phosphorylation within 1 minute [1]. In contrast, Class I PI3K inhibitors like GDC-0941 only suppress SGK3 activity by ~40% through a different pathway, and combining the two achieves 80–90% reduction [1]. Furthermore, Vps34-IN-1 does not inhibit SGK2, which lacks the PtdIns(3)P-binding PX domain.

Evidence DimensionSGK3 Phosphorylation Inhibition
Target Compound Data50–60% reduction within 1 minute
Comparator Or BaselineClass I PI3K inhibitor (GDC-0941) (~40% reduction via distinct pool)
Quantified DifferenceOrthogonal 50-60% suppression specific to the endosomal PtdIns(3)P pool
ConditionsCellular assays monitoring SGK3 T-loop and hydrophobic motif phosphorylation

Enables the use of SGK3 phosphorylation as a rapid, reliable cellular biomarker for Vps34 activity, streamlining target engagement validation.

High-Concentration Formulation Compatibility for In Vivo Models

For procurement focused on transitioning from in vitro to in vivo models, Vps34-IN-1 offers highly reproducible solubility profiles in standard preclinical vehicles. While many lipophilic kinase inhibitors suffer from precipitation in aqueous media, Vps34-IN-1 achieves clear solutions at concentrations ≥ 2.5 mg/mL (5.87 mM) when formulated in 10% DMSO with either 90% corn oil or 90% (20% SBE-β-CD in saline). This robust processability ensures consistent dosing and minimizes vehicle-related toxicity or bioavailability artifacts.

Evidence DimensionSolubility and Formulation Stability
Target Compound Data≥ 2.5 mg/mL (5.87 mM) clear solution
Comparator Or BaselineStandard aqueous buffers (Precipitation / low solubility)
Quantified DifferenceStable high-concentration solubility in standard co-solvent systems
Conditions10% DMSO / 90% Corn Oil or SBE-β-CD saline vehicles

Reduces formulation bottlenecks and ensures reliable, reproducible dosing in complex preclinical animal models.

Potent Antiviral Efficacy with Favorable Cytotoxicity Profile

Vps34-IN-1 has demonstrated significant utility in host-directed antiviral research, particularly against SARS-CoV-2 variants. In Vero E6 cells, Vps34-IN-1 exhibited an EC50 of 0.36 μM against WT SARS-CoV-2 and maintained sub-micromolar efficacy against Beta, Delta, and Omicron variants (0.24–0.99 μM) . Crucially, its CC50 for cytotoxicity was 11.00 μM, providing a wide therapeutic window . This makes it a highly selective alternative compared to highly toxic generic inhibitors when studying the dependency of viral replication on host vesicular trafficking.

Evidence DimensionAntiviral Efficacy (EC50) vs. Cytotoxicity (CC50)
Target Compound DataEC50 = 0.36 μM (WT); CC50 = 11.00 μM
Comparator Or BaselineBaseline infected cells (Untreated viral replication)
Quantified Difference>30-fold therapeutic window (CC50 / EC50)
ConditionsVero E6 cells infected with SARS-CoV-2 (48 h assessment)

Validates the compound as a safe, effective tool for investigating host-dependent viral entry and replication mechanisms without confounding cell death.

Autophagy and Vesicular Trafficking Assays

Because generic pan-PI3K inhibitors disrupt broad cellular survival pathways, Vps34-IN-1 is a strictly targeted procurement choice for isolating the specific role of the Vps34-Vps15 complex in late endosome-to-lysosome trafficking and autophagosome formation [1]. Its absolute selectivity ensures that observed phenotypes are not artifacts of Akt pathway suppression.

SGK3-Dependent Cancer Signaling Research

Vps34-IN-1 is specifically validated to rapidly suppress SGK3 phosphorylation by depleting endosomal PtdIns(3)P pools [1]. This makes it an essential tool compound for oncology research focused on SGK3-driven tumor growth, allowing researchers to use SGK3 activity as a direct biomarker for Vps34 target engagement.

Host-Directed Antiviral Drug Discovery

Given its potent sub-micromolar efficacy against multiple SARS-CoV-2 variants (EC50 0.24–0.99 μM) and favorable cytotoxicity profile , Vps34-IN-1 is highly suitable for screening assays investigating viral reliance on host endosomal pathways. It serves as a reliable positive control in antiviral drug development workflows.

Preclinical In Vivo Efficacy Studies

The compound’s validated solubility in standard preclinical vehicles (e.g., 10% DMSO with corn oil or SBE-β-CD) makes it highly processable for animal models. Buyers transitioning from in vitro to in vivo studies can rely on Vps34-IN-1 for consistent dosing without the formulation failures common to poorly soluble lipid kinase inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

425.1730861 Da

Monoisotopic Mass

425.1730861 Da

Heavy Atom Count

30

Appearance

White to off-white Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Bilanges B, Vanhaesebroeck B. Cinderella finds her shoe: the first Vps34 inhibitor uncovers a new PI3K-AGC protein kinase connection. Biochem J. 2014 Dec 1;464(2):e7-10. doi: 10.1042/BJ20141218. PubMed PMID: 25395352.
2: Bago R, Malik N, Munson MJ, Prescott AR, Davies P, Sommer E, Shpiro N, Ward R, Cross D, Ganley IG, Alessi DR. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. Biochem J. 2014 Nov 1;463(3):413-27. doi: 10.1042/BJ20140889. PubMed PMID: 25177796; PubMed Central PMCID: PMC4209782.

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